molecular formula C13H26OSi B14616266 Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- CAS No. 59632-77-8

Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl-

Cat. No.: B14616266
CAS No.: 59632-77-8
M. Wt: 226.43 g/mol
InChI Key: GSRJPHNVKPGXHU-UHFFFAOYSA-N
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Description

Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to an organic moiety, which includes an ethenyl group and a hexenyl group with dimethyl substitutions

Preparation Methods

The synthesis of Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- typically involves the reaction of a suitable silane precursor with an organic compound containing the desired functional groups. One common method involves the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters can significantly impact the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives, which may further react to form siloxanes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.

    Substitution: The silane group can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.

    Industry: The compound is used in the production of specialty coatings, adhesives, and sealants, where its chemical properties contribute to improved performance and durability.

Mechanism of Action

The mechanism of action of Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- involves its interaction with various molecular targets and pathways. The silane group can form strong bonds with surfaces, leading to the formation of stable coatings and films. The ethenyl and hexenyl groups can participate in polymerization reactions, contributing to the formation of cross-linked networks. These interactions are mediated by the compound’s ability to undergo chemical reactions under specific conditions, leading to the desired effects.

Comparison with Similar Compounds

Silane, [(1-ethenyl-1,5-dimethyl-4-hexenyl)oxy]trimethyl- can be compared with other similar compounds, such as:

Properties

CAS No.

59632-77-8

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yloxy(trimethyl)silane

InChI

InChI=1S/C13H26OSi/c1-8-13(4,14-15(5,6)7)11-9-10-12(2)3/h8,10H,1,9,11H2,2-7H3

InChI Key

GSRJPHNVKPGXHU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)O[Si](C)(C)C)C

Origin of Product

United States

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